Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate
Description
Historical Context of Indazole Chemistry
The foundation of indazole chemistry traces back to 1883 when Hermann Emil Fischer, the renowned German chemist and 1902 Nobel Prize winner, first synthesized indazole by heating ortho-hydrazine cinnamic acid. Fischer's groundbreaking work established the fundamental understanding of this bicyclic heterocycle, which consists of a benzene ring fused to a pyrazole ring, creating a structure that would prove invaluable in both synthetic and medicinal chemistry. The historical significance of Fischer's discovery extends beyond the mere synthesis of indazole, as it opened new avenues for understanding nitrogen-containing heterocycles and their potential applications in drug discovery and development.
Following Fischer's initial work, the field of indazole chemistry experienced steady growth throughout the late 19th and early 20th centuries. The Fischer indole synthesis, discovered in 1882, demonstrated the versatility of phenylhydrazine-based reactions in creating complex heterocyclic structures. This method, which involves the reaction of substituted phenylhydrazine with aldehydes or ketones under acidic conditions, became a cornerstone technique for indole synthesis and influenced subsequent developments in indazole chemistry. The isotopic labeling studies conducted later revealed that the aryl nitrogen from the starting phenylhydrazine is incorporated into the resulting indole structure, providing crucial mechanistic insights.
The amphoteric nature of indazole, with pKa values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion, was recognized early in its chemical characterization. This property makes indazole capable of existing in multiple tautomeric forms, including 1H-indazole and 2H-indazole, with the 1H form being approximately 2.3 kilocalories per mole more stable than the 2H tautomer. The tautomeric equilibrium has been thoroughly investigated using both theoretical calculations and experimental techniques, providing a solid foundation for understanding the behavior of indazole derivatives in various chemical environments.
Significance of Halogenated Indazole Derivatives
Halogenated indazole derivatives have emerged as compounds of paramount importance in medicinal chemistry due to their enhanced biological activities and improved pharmacological properties compared to their non-halogenated counterparts. The incorporation of halogens, particularly chlorine and fluorine, significantly alters the electronic distribution within the indazole ring system, leading to modified reactivity patterns and enhanced binding affinities to biological targets. These modifications have proven instrumental in the development of numerous pharmaceutical agents, including anti-ovarian cancer drug Niraparib, selective estrogen receptor degrading agents, liver X receptor agonists, selective CRAF inhibitors, and anticancer drugs such as Pazopanib and MK-482714.
The strategic placement of halogen atoms on the indazole framework serves multiple purposes in drug design. Fluorine substitution, in particular, is highly valued for its ability to modulate lipophilicity, metabolic stability, and binding affinity without significantly increasing molecular size. The electronegativity of fluorine and its small van der Waals radius make it an ideal substituent for fine-tuning molecular properties. Chlorine substitution, while larger than fluorine, provides different electronic effects and can participate in halogen bonding interactions that enhance molecular recognition.
Recent methodological advances have revolutionized the synthesis of halogenated indazole derivatives. Metal-free regioselective halogenation protocols using N-halogenosuccinimides have enabled the controlled introduction of bromine and chlorine atoms at specific positions on the indazole ring. These methods achieve high selectivity for mono-halogenation in aqueous media, while poly-halogenation can be accomplished by adjusting reaction conditions, including solvent choice and reaction time. The development of hetero-halogenated compounds through one-pot, two-step procedures has further expanded the synthetic possibilities, allowing for the creation of complex substitution patterns that would be difficult to achieve through traditional methods.
| Halogen | Electronic Effect | Van der Waals Radius (Å) | Common Applications |
|---|---|---|---|
| Fluorine | Strong electron-withdrawing | 1.47 | Metabolic stability, lipophilicity modulation |
| Chlorine | Moderate electron-withdrawing | 1.75 | Halogen bonding, reactivity enhancement |
| Bromine | Weak electron-withdrawing | 1.85 | Cross-coupling reactions, synthetic intermediates |
| Iodine | Weak electron-donating | 1.98 | Cross-coupling reactions, radiolabeling |
The biological significance of halogenated indazole derivatives extends across multiple therapeutic areas. In oncology, compounds such as 3-bromo-7-nitro indazole derivatives have demonstrated potent inhibitory effects against nitric oxide synthase isoforms, particularly neuronal nitric oxide synthase, which plays crucial roles in neurodegenerative diseases. The selective inhibition achieved by these compounds highlights the importance of precise halogen positioning in determining biological activity.
Overview of this compound in Chemical Research
This compound occupies a unique position in contemporary chemical research as a multiply substituted indazole derivative that incorporates both halogen atoms and a carboxylate ester functionality. The compound's Chemical Abstracts Service registry number 885521-38-0 reflects its recognition as a distinct chemical entity with specific research applications. The systematic incorporation of chlorine at position 3, fluorine at position 4, and a methyl carboxylate group at position 6 creates a molecule with exceptional synthetic versatility and potential biological activity.
The structural complexity of this compound arises from the cumulative effects of its multiple substituents. The chlorine atom at position 3 provides electron-withdrawing character while also serving as a potential site for further functionalization through cross-coupling reactions. The fluorine substitution at position 4 offers additional electronic modulation and enhanced metabolic stability, while the methyl ester group at position 6 provides both synthetic handles for further elaboration and potential for hydrolysis to the corresponding carboxylic acid.
Recent research has demonstrated the utility of such multiply substituted indazole derivatives in various chemical transformations. The presence of the methyl ester functionality allows for straightforward conversion to carboxylic acids through basic hydrolysis, while the halogen substituents can participate in palladium-catalyzed cross-coupling reactions to introduce additional aromatic systems. These synthetic possibilities make this compound a valuable building block for the construction of more complex molecular architectures.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆ClFN₂O₂ | |
| Molecular Weight | 228.61 g/mol | |
| Chemical Abstracts Service Number | 885521-38-0 | |
| Storage Temperature | 2-8°C | |
| Purity (Commercial) | 95% |
The research applications of this compound extend beyond its use as a synthetic intermediate. The compound's unique substitution pattern makes it a valuable probe molecule for studying structure-activity relationships in indazole-based drug discovery programs. The combination of electron-withdrawing groups and the ester functionality provides researchers with opportunities to investigate how different electronic environments affect biological activity and molecular recognition.
Contemporary studies have highlighted the importance of such designer molecules in developing next-generation therapeutics. The strategic placement of halogens and functional groups allows researchers to fine-tune molecular properties such as solubility, permeability, and target selectivity. The expanding therapeutic horizons for indazole-based compounds, which now include applications in antibacterial, anticancer, anti-inflammatory, anti-obesity, and neurological therapies, underscore the continued relevance of sophisticated derivatives like this compound in modern medicinal chemistry research.
Properties
IUPAC Name |
methyl 3-chloro-4-fluoro-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFZRFJDVJRTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646370 | |
| Record name | Methyl 3-chloro-4-fluoro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-38-0 | |
| Record name | Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-4-fluoro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for 1H-Indazoles
The synthesis of 1H-indazoles, including methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate, often relies on intramolecular oxidative C–H amination strategies or nitrosation of indoles followed by ring closure.
Silver(I)-Mediated Intramolecular Oxidative C–H Amination
- This method involves the use of silver(I) salts (e.g., AgNTf2) as oxidants to mediate intramolecular C–H amination of arylhydrazones, facilitating the formation of the indazole ring.
- Reaction conditions typically include stirring the reaction mixture in 1,2-dichloroethane at 80 °C for 24 hours under atmospheric conditions.
- Copper(II) acetate (Cu(OAc)2) is used as an additive to assist deprotonation rather than oxidation.
- After reaction completion, the mixture is concentrated and purified by silica gel chromatography to isolate the desired 1H-indazole derivative.
- This method has proven efficient for synthesizing indazoles bearing various substituents such as amide, ketone, ester, aryl, and halogen groups, including fluorine and chlorine at different positions.
Nitrosation of Indoles Followed by Cyclization
- An alternative approach involves the nitrosation of substituted indoles under acidic conditions (e.g., HCl and NaNO2) at low temperatures (0 °C), followed by ring closure to form the indazole scaffold.
- This method allows the introduction of halogens at specific positions on the indazole ring by starting from appropriately substituted indoles.
- Heating the reaction mixture at moderate temperatures (50 °C) for several hours can accelerate the conversion to the indazole product with high yields (78–96%).
- This approach is suitable for synthesizing halogenated indazoles, including those with chlorine and fluorine substituents.
Specific Preparation of this compound
While direct literature on the exact synthesis of this compound is limited, the compound can be synthesized by adapting the above general methods with appropriate starting materials and halogenation patterns.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted arylhydrazone precursor | Starting from 3-chloro-4-fluoro-substituted aromatic aldehyde or ketone with hydrazine derivatives | Ensures correct halogen substitution on aromatic ring |
| 2 | Silver(I)-mediated intramolecular oxidative C–H amination | AgNTf2 (2 equiv), Cu(OAc)2 (0.5 equiv), 1,2-dichloroethane, 80 °C, 24 h | Forms the 1H-indazole core with methyl ester at position 6 |
| 3 | Esterification (if not present) | Methylation using diazomethane or methyl iodide under basic conditions | To obtain methyl carboxylate functionality |
| 4 | Purification | Silica gel chromatography | Isolates pure this compound |
This synthetic approach aligns with the reported methods for similar halogenated indazoles and methyl esters.
Reaction Optimization and Mechanistic Insights
| Parameter | Optimal Condition | Effect on Yield and Selectivity |
|---|---|---|
| Catalyst loading | AgNTf2 at 2 equivalents | Higher loading improves yield via efficient oxidation |
| Additive | Cu(OAc)2 at 0.5 equivalents | Facilitates deprotonation, enhancing reaction rate |
| Solvent | 1,2-Dichloroethane | Provides suitable medium for oxidative amination |
| Temperature | 80 °C | Balances reaction rate and product stability |
| Time | 24 hours | Ensures complete conversion |
Mechanism Summary:
- The silver(I) oxidant initiates a single-electron transfer to generate a nitrogen-centered radical intermediate.
- Intramolecular C–N bond formation occurs rapidly, followed by a second single-electron oxidation and base-assisted rearomatization to yield the indazole product.
- Copper(II) acetate primarily assists in deprotonation rather than oxidation.
Analytical Data and Characterization
Typical characterization data for related methyl indazole carboxylates include:
| Technique | Data Example (Related Compound) | Notes |
|---|---|---|
| ^1H NMR (CDCl3) | δ 8.23–8.31 (aromatic H, doublets), 4.06–4.07 (s, 3H, OCH3) | Confirms aromatic substitution and methyl ester |
| ^13C NMR (125 MHz, CDCl3) | δ 162–163 (ester C=O), 110–140 (aromatic carbons), 52 (OCH3) | Supports structure of methyl ester and indazole ring |
| IR (cm^-1) | 1730–1715 (C=O stretch), 3000–2800 (aromatic C–H) | Ester and aromatic functional groups |
| HRMS (EI) | Calculated m/z for C9H6ClFN2O2: 228.61 | Matches molecular weight of this compound |
These data confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Silver(I)-mediated oxidative C–H amination | AgNTf2, Cu(OAc)2, 1,2-DCE | 80 °C, 24 h | High functional group tolerance, suitable for halogenated indazoles | Requires expensive silver salts, longer reaction time |
| Nitrosation of substituted indoles | NaNO2, HCl, substituted indoles | 0 °C to RT, then heating | Direct access from indoles, good yields | Requires pre-functionalized indoles, potential side products |
| Esterification post-indazole formation | Diazomethane or methyl iodide | Mild basic conditions | Efficient introduction of methyl ester | Additional step, handling of toxic reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 1-position.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Nucleophilic substitution: Formation of 3-substituted indazole derivatives.
Electrophilic substitution: Formation of 1-substituted indazole derivatives.
Reduction: Formation of the corresponding alcohol from the ester group.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its structural characteristics make it suitable for developing drugs targeting various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Several studies have demonstrated the anticancer potential of indazole derivatives, including this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.
Anti-inflammatory Properties
The compound has also been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.
This compound exhibits diverse biological activities, making it a valuable compound for research in pharmacology.
Antimicrobial Effects
Research indicates that indazole derivatives possess antimicrobial properties, with some studies reporting effective inhibition against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 mg/mL | |
| Candida albicans | 16 mg/mL |
Enzyme Inhibition
The compound's interaction with specific enzymes has been studied extensively, revealing its potential as an inhibitor of key biological pathways involved in disease processes.
Material Science Applications
In addition to its medicinal uses, this compound is explored for its material properties, particularly in the development of new materials with unique chemical characteristics.
Synthesis of Novel Materials
The compound is utilized in synthesizing advanced materials that leverage its structural properties for applications in electronics and coatings.
Case Studies and Research Findings
Numerous case studies highlight the effectiveness of this compound in various applications:
Case Study: Anticancer Activity Evaluation
A study focused on evaluating the anticancer effects of this compound on human cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 25 to 77 µM across different cell types. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory effects of this compound through COX-2 inhibition assays, revealing a dose-dependent decrease in enzyme activity, supporting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing indazole/indole cores, halogen substitutions, or ester functionalities. Key differences in substituent positions, halogens, and functional groups are highlighted.
Structural and Physicochemical Comparisons
Key Research Findings
- Positional Isomerism : Moving chlorine from position 3 to 4 (as in Methyl 4-chloro-1H-indazole-6-carboxylate) reduces steric hindrance but may weaken interactions with hydrophobic pockets in enzyme targets.
- Halogen Swap : Replacing chlorine with bromine increases molecular weight by ~62 g/mol and alters logP, impacting membrane permeability.
- Lumping Strategies : Compounds with similar halogenation patterns (e.g., chloro-fluoro motifs) may be grouped for computational modeling, though positional differences limit direct comparisons.
Biological Activity
Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate is a synthetic compound that belongs to the indazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Indazole Compounds
Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system. They have garnered attention in medicinal chemistry due to their ability to interact with various biological targets, leading to significant therapeutic effects. This compound, in particular, has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of inflammatory mediators.
- Cellular Signaling Modulation: this compound influences various signaling pathways within cells, which can affect cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
| Cancer Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | Antiproliferative |
| KMS-12 BM (Multiple Myeloma) | 1.4 | Moderate potency |
| SNU16 (Gastric Cancer) | 0.077 | Strong activity |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound's interaction with COX-2 not only positions it as a potential anticancer agent but also highlights its anti-inflammatory properties. Studies have shown that it can significantly reduce inflammatory markers in cellular models of inflammation .
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of various indazole derivatives, this compound was identified as a potent inhibitor of tumor growth in mouse models. The compound demonstrated an IC50 value of 0.64 μM against HCT116 colon cancer cells, indicating strong antiproliferative effects .
Case Study 2: Inhibition of COX-2
A separate study focused on the anti-inflammatory potential of this compound revealed that it inhibited COX-2 activity with an IC50 value of approximately 0.62 μM. This suggests that it could be effective in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate, and how can intermediates be optimized?
The synthesis of indazole derivatives often involves condensation and cyclization steps. For example, analogous compounds like 6-fluoro-1H-indole-4-carboxylate derivatives are synthesized via reductive cyclization of intermediates or keto-ester condensations . A typical approach involves:
- Condensation : Reacting substituted benzene derivatives with aldehydes in the presence of sodium metabisulfite under nitrogen, heated at 120°C for 18 hours .
- Cyclization : Using potassium hydroxide and carbon disulfide in ethanol to form heterocyclic cores, followed by acidification and recrystallization from methanol (yields: 65–80%) .
- Optimization : Key intermediates (e.g., halogenated or fluorinated precursors) should be purified via HPLC or column chromatography to minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Confirm the structure via /-NMR to identify substituents (e.g., fluorine and chlorine peaks at δ ~120–140 ppm for -NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the common challenges in crystallizing this compound, and how can they be addressed?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may hinder crystallization. Switch to mixed solvents (e.g., methanol/water) for gradual nucleation.
- Temperature Control : Slow cooling from reflux temperature improves crystal quality.
- X-ray Diffraction : Use SHELX software for structure refinement, especially for resolving halogen (Cl/F) positional disorder .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro and 4-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Electron-Withdrawing Effects : The chloro group at position 3 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
- Steric Hindrance : The 4-fluoro substituent may reduce accessibility to the C6 carboxylate, necessitating palladium catalysts with bulky ligands (e.g., SPhos) .
- Case Study : Fluorinated indazole analogs show improved coupling yields (75–90%) compared to non-halogenated derivatives due to increased stability of the transition state .
Q. What strategies are effective for analyzing contradictory biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies in reported activities .
- Receptor Binding Assays : Compare binding affinities (K) for target receptors (e.g., kinases) across cell lines to isolate confounding factors .
Q. How can computational modeling predict the binding mode of this compound with protein targets?
- Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinases). The carboxylate group may form hydrogen bonds with conserved lysine residues .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the ligand-protein complex. Fluorine atoms often enhance hydrophobic interactions .
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?
- Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps.
- Crystallization-Induced Diastereomer Resolution : Use diastereomeric salt formation with chiral amines to isolate enantiopure batches .
- Process Analytics : Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .
Methodological Considerations
Q. How should researchers handle discrepancies in spectroscopic data during structure elucidation?
Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?
- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition against a panel of 50+ kinases. Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR2) .
- Cellular Assays : Combine Western blotting (phospho-antibodies) with cell viability assays (MTT) to correlate target engagement with cytotoxicity .
Q. How can stability studies under physiological conditions inform formulation development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
